molecular formula C23H25N3O2S B2734057 N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894013-93-5

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2734057
CAS RN: 894013-93-5
M. Wt: 407.53
InChI Key: ZWVFMGWDXCYMPD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an oxalamide group (a type of amide), a thiazole ring (a type of heterocyclic compound), and a dimethylphenyl group (a type of aromatic compound). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. The thiazole and phenyl rings are likely part of the core structure, with the oxalamide group possibly acting as a linker or side chain .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiazole ring, for example, might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. These properties could be predicted using computational chemistry methods .

Scientific Research Applications

Docking and DFT Studies

This compound has been used in docking and Density Functional Theory (DFT) studies . These studies involve the use of computational chemistry to investigate the electronic structure of molecules. In this context, the compound was characterized by single crystal XRD analysis . The results revealed similarities between the experimental and theoretical calculations .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .

Optoelectronic Properties

There is also research into the optoelectronic properties of similar compounds . These studies are important for the development of new materials for electronic and photonic devices.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all new compounds with care and to carry out appropriate safety testing .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its biological activity, and optimization of its properties for potential applications .

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-6-9-18(10-7-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-13-15(2)5-8-16(19)3/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVFMGWDXCYMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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